Sodium oleate (C₁₈H₃₃O₂Na) is a white, odorless powder that is the sodium salt of oleic acid, a monounsaturated fatty acid. It is naturally abundant and found in various plant and animal fats and oils []. Sodium oleate plays a significant role in scientific research due to its amphiphilic properties, meaning it has both a water-loving (hydrophilic) head group and a fat-loving (lipophilic) tail group. This property makes it a valuable emulsifier, surfactant, and lubricant [].
The sodium oleate molecule has a long hydrocarbon chain (18 carbons) with a single double bond (monounsaturated) attached to a carboxylate group (COO⁻). The sodium cation (Na⁺) is attached to the oxygen atom in the carboxylate group. This structure creates a polar head group (carboxylate and sodium) and a nonpolar tail group (hydrocarbon chain) []. This difference in polarity allows sodium oleate to interact with both water and oil, making it a useful emulsifier for creating stable mixtures of otherwise immiscible substances [].
Sodium oleate can be synthesized through the neutralization reaction between oleic acid and sodium hydroxide:
C₁₈H₃₆O₂ (oleic acid) + NaOH → C₁₈H₃₃O₂Na (sodium oleate) + H₂O []
At high temperatures, sodium oleate can decompose into various products, including hydrocarbons, ketones, and soaps. The exact decomposition products depend on the temperature and reaction conditions.
Due to its amphiphilic nature, sodium oleate can participate in various micelle formation reactions. In aqueous solutions, sodium oleate molecules aggregate above a certain concentration, forming spherical structures called micelles with the hydrophilic head groups facing outwards and the hydrophobic tails facing inwards []. This micelle formation allows sodium oleate to solubilize hydrophobic molecules in water.